Ethyl 4-chlorobenzoyloxycarbamate
Description
Ethyl 4-chlorobenzoyloxycarbamate is an ethyl ester derivative featuring a carbamate functional group substituted with a 4-chlorobenzoyloxy moiety. Its molecular structure combines the lipophilic 4-chlorobenzoyl group with the carbamate’s polar characteristics, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The compound is commercially available as an imported specialty chemical (FishReag brand) and is likely utilized in prodrug formulations or pesticidal agents due to the stability imparted by the carbamate group and the chlorine substituent’s electron-withdrawing effects .
Properties
Molecular Formula |
C10H10ClNO4 |
|---|---|
Molecular Weight |
243.64 g/mol |
IUPAC Name |
(ethoxycarbonylamino) 4-chlorobenzoate |
InChI |
InChI=1S/C10H10ClNO4/c1-2-15-10(14)12-16-9(13)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3,(H,12,14) |
InChI Key |
BCKFAGRVUUHYCH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NOC(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Ethyl 4-chlorobenzoyloxycarbamate with structurally related ethyl esters and heterocyclic derivatives listed in the Biopharmacule Speciality Chemicals catalog (). Key differences in functional groups, reactivity, and applications are highlighted.
Structural and Functional Group Analysis
Physicochemical Properties (Inferred)
| Property | This compound | Ethyl 4-chlorobenzoyl formate | Ethyl 4-chlorocinnamate |
|---|---|---|---|
| Hydrolytic Stability | High (carbamate group) | Low (formate ester) | Moderate (cinnamate) |
| Lipophilicity (LogP) | ~2.5 (chlorine enhances) | ~2.0 | ~3.0 (conjugated system) |
| Bioactivity | Agrochemically relevant | Limited | Polymer/fragrance use |
Research Findings and Limitations
- This compound: Limited peer-reviewed data are available, but carbamate analogs are documented for controlled-release applications in pesticides .
- Pyrimidine/Cinnamate Derivatives : Ethyl 4-chloropyrimidine-5-carboxylate has shown inhibitory activity against RNA viruses in preclinical studies, while cinnamate derivatives are patented for UV stabilization .
- Contradictions : Carbamates generally exhibit lower acute toxicity compared to formate esters but may pose chronic environmental risks due to persistence .
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